molecular formula C8H10ClN3O2 B15313148 Ethyl (6-chloropyridazin-3-yl)glycinate CAS No. 112581-76-7

Ethyl (6-chloropyridazin-3-yl)glycinate

Cat. No.: B15313148
CAS No.: 112581-76-7
M. Wt: 215.64 g/mol
InChI Key: QKIZCYIDMMPERV-UHFFFAOYSA-N
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Description

Ethyl (6-chloropyridazin-3-yl)glycinate is a heterocyclic glycinate ester featuring a 6-chloropyridazine moiety linked to an ethyl glycinate group. For example, describes the synthesis of a related compound, N-(5-{1-[(6-Chloropyridazin-3-yl)hydrazono]ethyl}-6-methyl-2-oxo-2H-pyran-3-yl)benzamide, which incorporates the 6-chloropyridazin-3-yl group via hydrazone formation . Similarly, glycinate esters like ethyl glycinate are often synthesized via reactions with amines, acyl chlorides, or aldehydes under controlled conditions .

Properties

CAS No.

112581-76-7

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12)

InChI Key

QKIZCYIDMMPERV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-chloropyridazin-3-yl)glycinate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloropyridazin-3-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Scientific Research Applications

Ethyl (6-chloropyridazin-3-yl)glycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (6-chloropyridazin-3-yl)glycinate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence biochemical processes through binding and inhibition or activation of specific proteins .

Comparison with Similar Compounds

Substituted Pyridazine Derivatives

Pyridazine-based compounds are notable for their pharmacological and material science applications. Ethyl (6-chloropyridazin-3-yl)glycinate can be compared to:

  • Ethyl (6-fluoropyridin-2-yl)glycinate (CAS: 1249660-05-6): A fluorinated analog with a pyridine ring instead of pyridazine. The fluorine substituent may enhance metabolic stability compared to chlorine, though direct data on this comparison are lacking .
  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones : These derivatives, synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one, exhibit varying substituents at position 2. Their reactivity and biological activity depend on the electron-withdrawing effects of chlorine and the steric bulk of additional groups .

Table 1: Key Properties of Pyridazine-Based Glycinates

Compound Substituent Key Reaction Conditions Yield (%) Reference
This compound 6-Cl, pyridazine Condensation with glycinate N/A
Ethyl (6-fluoropyridin-2-yl)glycinate 6-F, pyridine Not specified N/A
5-Chloro-6-phenylpyridazin-3(2H)-ones 5-Cl, 6-Ph, pyridazine Alkylation with halides in acetone 50–90

Ethyl Glycinate Derivatives

Ethyl glycinate serves as a versatile intermediate for synthesizing diverse heterocycles. Key comparisons include:

  • Ethyl-N-aryl glycinates (e.g., Ethyl-N-phenylglycinate): Synthesized via refluxing substituted anilines with ethyl chloroacetate, these compounds exhibit yields of 56–59%.
  • Ethyl N-[2-Boc-amino)ethyl] glycinate: A key intermediate for peptide nucleic acid (PNA) synthesis, this derivative highlights the role of protecting groups (e.g., Boc) in modulating reactivity .
  • Ethyl N-(4-chlorophenyl)glycinate (CAS: 2521-89-3): This compound, structurally similar to the target molecule but lacking the pyridazine ring, is noted for its stability under standard laboratory conditions .

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